molecular formula C7H13NO3 B2508995 Ethyl (isopropylamino)(oxo)acetate CAS No. 160418-11-1

Ethyl (isopropylamino)(oxo)acetate

Cat. No. B2508995
CAS RN: 160418-11-1
M. Wt: 159.185
InChI Key: KNPIXOAOJUGPBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (isopropylamino)(oxo)acetate, also known as ethyl isopropylacetate, is an organic compound with a molecular formula of C5H11NO2. It is a colorless, volatile liquid with a characteristic odor and is used in a variety of applications. It is an important intermediate in the synthesis of pharmaceuticals, plastics, dyes, and other chemicals. It is also used as a flavoring agent in food, beverages, and perfumes. Ethyl isopropylacetate is a versatile compound that has a wide range of applications and is an important part of the chemical industry.

Scientific Research Applications

These applications highlight the versatility of ethyl acetate across various domains, from biotechnology to everyday consumer products. Further research and exploration can uncover additional uses and benefits of this compound . If you need more information or have any specific questions, feel free to ask! 😊

Mechanism of Action

Target of Action

Ethyl (isopropylamino)(oxo)acetate is used in the development of highly selective and potent G-protein-coupled receptor kinase 2 (GRK2) inhibitors . GRK2 is a key regulator of G protein-coupled receptors (GPCRs), which are involved in a variety of physiological processes. By inhibiting GRK2, Ethyl (isopropylamino)(oxo)acetate can potentially modulate these processes, making it a promising candidate for the treatment of conditions such as heart failure .

Mode of Action

This could lead to increased receptor sensitivity and enhanced signal transduction .

Biochemical Pathways

The biochemical pathways affected by Ethyl (isopropylamino)(oxo)acetate are likely to be those involving GPCRs. GPCRs are involved in a wide range of physiological processes, including heart rate regulation, immune response, and sensory perception. By inhibiting GRK2, Ethyl (isopropylamino)(oxo)acetate could potentially enhance the signaling of these pathways .

Result of Action

The molecular and cellular effects of Ethyl (isopropylamino)(oxo)acetate’s action are likely to be related to its inhibition of GRK2. This could lead to enhanced GPCR signaling, potentially resulting in physiological effects such as improved cardiac function in the case of heart failure .

properties

IUPAC Name

ethyl 2-oxo-2-(propan-2-ylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-4-11-7(10)6(9)8-5(2)3/h5H,4H2,1-3H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNPIXOAOJUGPBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (isopropylamino)(oxo)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.